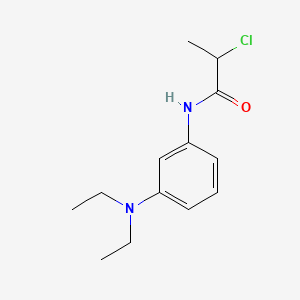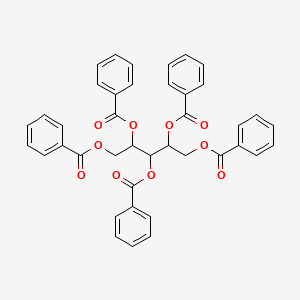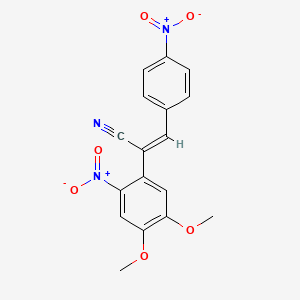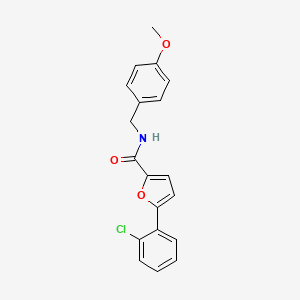
1,4-Bis(ethenylsulfonyl)butane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is a compound that belongs to the class of vinyl sulfones. Vinyl sulfones are known for their reactivity and are widely used in organic synthesis and medicinal chemistry. This compound features a vinyl sulfone group attached to a butyl chain, which is further connected to an ethylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene can be achieved through various methods. One common approach involves the reaction of alkenes with sodium sulfinates in the presence of a catalyst such as copper(I) iodide (CuI) and a ligand like bipyridine (bpy). The reaction proceeds via anti addition of the sulfonyl cation followed by an elimination process .
Industrial Production Methods
Industrial production of vinyl sulfones, including 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene, often involves electrochemical sulfonylation reactions. These reactions use sodium arylsulfinates as sulfonylating reagents, with a catalytic amount of potassium iodide (KI) as a redox mediator and tetrabutylammonium tetrafluoroborate (Bu4NBF4) as the electrolyte .
Chemical Reactions Analysis
Types of Reactions
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to sulfides.
Substitution: The vinyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols and amines can react with the vinyl group under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thiol or amine-substituted products.
Scientific Research Applications
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene involves its reactivity with thiol groups in proteins. The vinyl sulfone group reacts with the thiolate anion of cysteine residues in enzymes, forming a covalent bond and inactivating the enzyme. This reaction is irreversible and leads to the formation of a stable sulfonylated enzyme complex .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-{[4-(vinylsulfonyl)butyl]sulfonyl}ethylene is unique due to its specific structure, which provides a balance of reactivity and stability. Its butyl chain offers flexibility, while the vinyl sulfone group ensures high reactivity with thiol groups in proteins, making it a valuable tool in both research and industrial applications .
Properties
CAS No. |
3088-17-3 |
|---|---|
Molecular Formula |
C8H14O4S2 |
Molecular Weight |
238.3 g/mol |
IUPAC Name |
1,4-bis(ethenylsulfonyl)butane |
InChI |
InChI=1S/C8H14O4S2/c1-3-13(9,10)7-5-6-8-14(11,12)4-2/h3-4H,1-2,5-8H2 |
InChI Key |
HGLPVMBQJHDEJY-UHFFFAOYSA-N |
Canonical SMILES |
C=CS(=O)(=O)CCCCS(=O)(=O)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[(6-chloro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B11944977.png)


![N-[3,5-bis(trifluoromethyl)phenyl]-N'-phenylurea](/img/structure/B11944993.png)

![2-(4-Methoxyphenyl)-1-methyl-N-((5-nitrofuran-2-yl)methylene)-1H-benzo[d]imidazol-5-amine](/img/structure/B11945011.png)


![6-bromo-3-{5-(4-bromophenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazol-3-yl}-4-phenylquinolin-2-ol](/img/structure/B11945024.png)
![Cycloocta[b]naphthalene](/img/structure/B11945028.png)



